molecular formula C8H6N2O2 B3271997 Furan-2-yl(1H-pyrazol-1-yl)methanone CAS No. 560076-63-3

Furan-2-yl(1H-pyrazol-1-yl)methanone

Cat. No. B3271997
CAS RN: 560076-63-3
M. Wt: 162.15 g/mol
InChI Key: YQSCMZWDBHRRLX-UHFFFAOYSA-N
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Description

Furan-2-yl(1H-pyrazol-1-yl)methanone, also known as FM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FM is a heterocyclic compound that contains both a furan ring and a pyrazole ring, and its chemical structure makes it a promising candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of Furan-2-yl(1H-pyrazol-1-yl)methanone is not fully understood, but it is believed to involve the binding of the compound to specific receptors or enzymes in cells. Furan-2-yl(1H-pyrazol-1-yl)methanone has been shown to have a high affinity for certain metal ions, and it is possible that its binding to these ions is responsible for its biological activity.
Biochemical and Physiological Effects:
Furan-2-yl(1H-pyrazol-1-yl)methanone has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. Furan-2-yl(1H-pyrazol-1-yl)methanone has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Furan-2-yl(1H-pyrazol-1-yl)methanone is its versatility. The compound can be used in a variety of research applications, including the detection of metal ions, the inhibition of enzymes, and the modulation of cellular signaling pathways. However, there are also some limitations to the use of Furan-2-yl(1H-pyrazol-1-yl)methanone in lab experiments. For example, the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the study of Furan-2-yl(1H-pyrazol-1-yl)methanone. One area of research that is particularly promising is the use of Furan-2-yl(1H-pyrazol-1-yl)methanone as a therapeutic agent for the treatment of oxidative stress-related diseases. Furan-2-yl(1H-pyrazol-1-yl)methanone's antioxidant properties make it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, the development of new synthesis methods for Furan-2-yl(1H-pyrazol-1-yl)methanone may allow for the creation of more potent and selective analogs of the compound, which could be used in a variety of research applications.

Scientific Research Applications

Furan-2-yl(1H-pyrazol-1-yl)methanone has been studied extensively for its potential applications in scientific research. One of the most promising applications of Furan-2-yl(1H-pyrazol-1-yl)methanone is as a fluorescent probe for the detection of metal ions. Furan-2-yl(1H-pyrazol-1-yl)methanone has been shown to selectively bind to a variety of metal ions, including copper, zinc, and cadmium, and its fluorescence properties can be used to detect the presence of these ions in a variety of samples.

properties

IUPAC Name

furan-2-yl(pyrazol-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(7-3-1-6-12-7)10-5-2-4-9-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSCMZWDBHRRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl(1H-pyrazol-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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